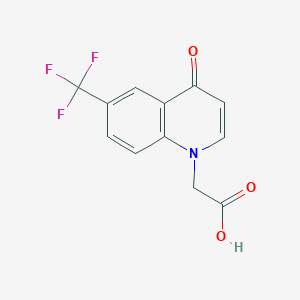![molecular formula C13H16O6 B11852062 (4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-O-Benzylidene-D-galactose is a carbohydrate derivative with the molecular formula C13H16O6 and a molecular weight of 268.26 g/mol . This compound is commonly used in the field of biomedicine and serves as a key intermediate in the synthesis of various pharmaceutical drugs. Its unique structure and functional properties make it an essential tool in biomedical research and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Benzylidene-D-galactose typically involves the protection of the hydroxyl groups of D-galactose using benzylidene acetals. One common method includes the reaction of D-galactose with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the benzylidene acetal . The reaction is usually carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of 4,6-O-Benzylidene-D-galactose follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The purification of the product is often achieved through crystallization or precipitation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-O-Benzylidene-D-galactose undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as benzoylation, to form benzoylated derivatives.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, sodium periodate
Reduction: Sodium cyanoborohydride, molecular sieves
Substitution: Benzoyl cyanide, DMAP (4-Dimethylaminopyridine)
Major Products Formed
Oxidation: Oxidized derivatives of 4,6-O-Benzylidene-D-galactose
Reduction: 6-O-Benzyl ethers
Substitution: Benzoylated derivatives
Wissenschaftliche Forschungsanwendungen
4,6-O-Benzylidene-D-galactose has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4,6-O-Benzylidene-D-galactose involves its role as a protecting group in carbohydrate chemistry. The benzylidene acetal group protects the hydroxyl groups of D-galactose, allowing selective reactions to occur at other positions on the molecule . This selective protection is crucial for the synthesis of complex carbohydrate structures and glycosylation reactions .
Vergleich Mit ähnlichen Verbindungen
4,6-O-Benzylidene-D-galactose can be compared with other benzylidene-protected carbohydrates, such as:
- 4,6-O-Benzylidene-D-glucose
- 4,6-O-Benzylidene-D-mannose
- 4,6-O-Benzylidene-D-altrose
These compounds share similar protective properties but differ in the configuration of the sugar moiety. The uniqueness of 4,6-O-Benzylidene-D-galactose lies in its specific application in the synthesis of D-galactose derivatives and its role in biomedical research .
Eigenschaften
Molekularformel |
C13H16O6 |
|---|---|
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
(4aR,7R,8R,8aR)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |
InChI |
InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11+,12?,13?/m1/s1 |
InChI-Schlüssel |
FOLRUCXBTYDAQK-NZRGBPHASA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






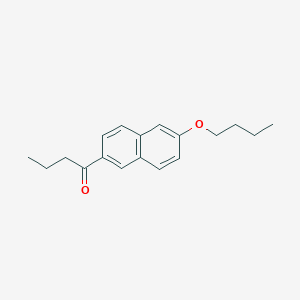
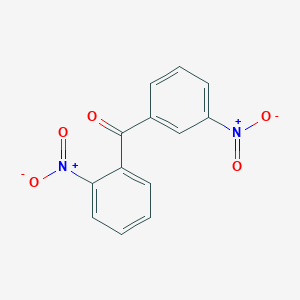
![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)


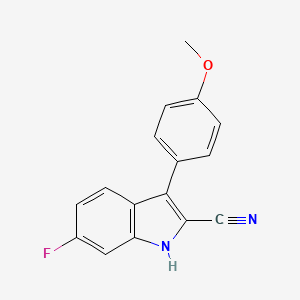
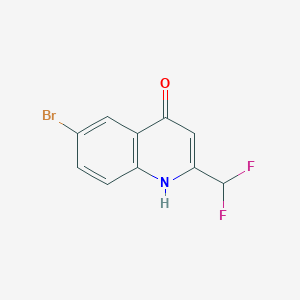
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)

